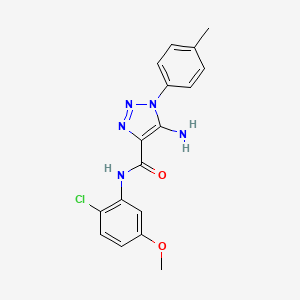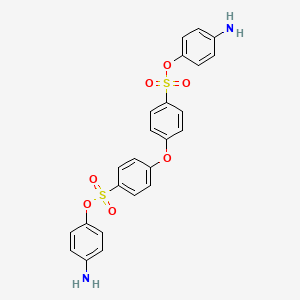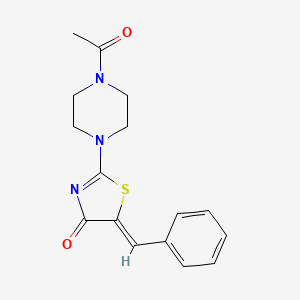
4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid
Vue d'ensemble
Description
4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid, also known as Brimonidine, is a chemical compound that has been studied for its potential use in scientific research. It is a selective α2-adrenergic receptor agonist that has been shown to have various effects on the body.
Applications De Recherche Scientifique
4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid has been studied for its potential use in various scientific research applications. It has been shown to have neuroprotective effects in animal models of optic nerve injury and glaucoma. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid works by selectively activating α2-adrenergic receptors in the body. These receptors are located in various tissues throughout the body, including the brain, eyes, and cardiovascular system. Activation of these receptors has been shown to have various effects on the body, including reducing intraocular pressure, improving blood flow to the brain, and reducing inflammation.
Biochemical and Physiological Effects:
4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce intraocular pressure by decreasing the production of aqueous humor in the eye. It has also been shown to improve blood flow to the brain by reducing cerebral vasoconstriction. Additionally, 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid has several advantages for use in lab experiments. It is a selective α2-adrenergic receptor agonist, which means that it can be used to selectively activate these receptors without affecting other receptors in the body. Additionally, 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid has been shown to have neuroprotective effects, which makes it a useful tool for studying neurodegenerative disorders. However, 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid also has some limitations for use in lab experiments. It has a short half-life, which means that it may need to be administered frequently to maintain its effects. Additionally, 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid can have off-target effects, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid. One area of interest is the development of new analogs of 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid that may have improved pharmacological properties. Additionally, further research is needed to determine the optimal dosing and administration regimens for 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid in various scientific research applications. Finally, 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid may have potential uses in other areas of research, including cancer research and cardiovascular disease research. Further studies are needed to explore these potential applications.
Conclusion:
4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid is a chemical compound that has been studied for its potential use in various scientific research applications. It is a selective α2-adrenergic receptor agonist that has been shown to have various effects on the body. 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid has several advantages for use in lab experiments, including its selectivity and neuroprotective effects. However, it also has some limitations, including its short half-life and off-target effects. Future research on 4-(4-bromo-2-isopropyl-5-methylphenoxy)butanoic acid may lead to the development of new analogs with improved pharmacological properties and new applications in various areas of scientific research.
Propriétés
IUPAC Name |
4-(4-bromo-5-methyl-2-propan-2-ylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-9(2)11-8-12(15)10(3)7-13(11)18-6-4-5-14(16)17/h7-9H,4-6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESIHPHQLJHETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-5-methyl-2-propan-2-ylphenoxy)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4674913.png)
![3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4674925.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4674932.png)

![1-(2,4-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4674945.png)

![2-[4-(3,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4674952.png)


![isopropyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4674975.png)
![4-iodo-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4674976.png)
![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4674981.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4674998.png)